2-(1-Methylhydrazino)-5-nitropyridine
Overview
Description
“2-(1-Methylhydrazino)-5-nitropyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a nitro group (-NO2) attached at the 5-position and a methylhydrazino group (-NH-NH-CH3) attached at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the nitro group, and the methylhydrazino group. The electronic properties of these groups would influence the overall properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar and increase its reactivity .Scientific Research Applications
Antitumor Activity
2-(1-Methylhydrazino)-5-nitropyridine derivatives, such as the oxime of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate, have shown antitumor activity in mice. These compounds are precursors to potent antimitotic agents like ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates. Their biological activity is influenced by modifications in the side chain and the oxime moiety, with the reduction of the nitro group to aminopyridines increasing their activity. These derivatives are considered less potent than pyridopyrazines and are hypothesized to inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting another mode of action (Temple, Rener, Waud, & Noker, 1992).
Vibrational Spectral Studies and Molecular Stability
The conformational stability and vibrational properties of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine have been analyzed using the B3LYP/6-311++G** basis set. The study highlights the molecular stability and bond strength through natural bond orbital analysis, providing insights into the charge transfer within these molecules. The electron density distribution and chemical reactivity sites were explored through electron density isosurface mapping with electrostatic potential (Balachandran, Lakshmi, & Janaki, 2012).
Fluorescent Probes Development
2-(1-Methylhydrazino)-5-nitropyridine derivatives have been used to develop fluorescent compounds for the detection of Fe3+ and Hg2+ in aqueous media. The fluorescence of these compounds enhances upon interaction with Fe3+ ion, while Hg2+ induces varying effects. Such chemosensors have potential applications in detecting and estimating trace levels of these metals in water samples and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Quantum Chemical and Spectroscopic Investigations
Quantum chemical calculations on 2-amino-3-methyl-5-nitropyridine have been conducted to understand its energy and molecular structure. This includes vibrational frequency analysis, natural bonding orbital analysis, and UV-Visible spectrum study in ethanol. The research provides valuable information on the intramolecular charge transfer and hyperconjugative interaction of the compound, crucial for understanding its chemical properties (Sivaprakash, Prakash, Mohan, & Jose, 2019).
Noncentrosymmetric Crystal Engineering
2-(1-Methylhydrazino)-5-nitropyridine derivatives have been used in the design of new noncentrosymmetric crystals, which are significant for optical applications. The engineering strategy involves creating structures based on herringbone motifs, which are systematic in forming noncentrosymmetric structures with certain counteranions. This approach has implications in the field of materials science, particularly in developing materials with specific optical properties (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).
Future Directions
properties
IUPAC Name |
1-methyl-1-(5-nitropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-9(7)6-3-2-5(4-8-6)10(11)12/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCJXQFFGALZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazino)-5-nitropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.